![molecular formula C19H20FNO3 B2511181 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 556008-87-8](/img/structure/B2511181.png)
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
This compound is a derivative of 2,2-Dimethyl-3H-benzofuran . It has a molecular formula of C20H22FNO4 and a molecular weight of 359.3913832 .
Molecular Structure Analysis
The molecular structure of this compound is based on the 2,2-Dimethyl-3H-benzofuran molecule . It includes additional functional groups attached to the benzofuran ring, specifically a fluorophenylmethyl group and an acetamide group .Scientific Research Applications
- Ten of these derivatives were tested against Gram-positive and Gram-negative bacteria, as well as fungi of the Candida species .
- For instance, amiodarone, a drug used as an antiarrhythmic agent, shows antifungal activity against diverse fungi, including Cryptococcus, Saccharomyces, Aspergillus, Candida, and Fusarium .
- They inhibit the in vitro growth of Toxoplasma gondii (T. gondii), a protozoan parasite .
- Interactions such as intermolecular hydrogen bonding contribute to its three-dimensional arrangement in the crystal lattice .
Antimicrobial Activity
Antifungal Properties
Biological Effects on Yeasts
Quinonic Derivatives and T. gondii
Structural Characterization
Chemical Entities of Biological Interest (ChEBI)
Future Directions
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-19(2)10-14-4-3-5-16(18(14)24-19)23-12-17(22)21-11-13-6-8-15(20)9-7-13/h3-9H,10-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREILOUYXWPKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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